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Compound of Interest

Compound Name: 4,5-Dihydroisothiazole 1,1-dioxide

Cat. No.: B1319610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential

synthesis, and suppliers of 4,5-Dihydroisothiazole 1,1-Dioxide (CAS 881652-45-5). While

specific experimental data on the biological activity and modulated signaling pathways of this

compound are not extensively available in the public domain, this guide outlines general

experimental protocols for assessing the potential of novel chemical entities in oncology and

kinase inhibition, which can be applied to the compound of interest.

Chemical Properties and Data
4,5-Dihydroisothiazole 1,1-Dioxide is a heterocyclic compound with a five-membered ring

containing sulfur, nitrogen, and oxygen atoms.[1] Its chemical structure and properties are

summarized in the table below.
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Property Value Source(s)

CAS Number 881652-45-5 Multiple sources

Molecular Formula C₃H₅NO₂S Multiple sources

Molecular Weight 119.14 g/mol Multiple sources

Melting Point 68-70 °C [2]

Boiling Point (Predicted) 248.7 ± 23.0 °C [2]

Density (Predicted) 1.55 ± 0.1 g/cm³ [2]

Appearance Not specified -

Solubility Not specified -

Storage Temperature
Room Temperature, Sealed in

dry conditions
[2]

Synthesis and Preparation
A detailed, publicly available experimental protocol for the synthesis of 4,5-Dihydroisothiazole
1,1-Dioxide is not readily found in the scientific literature. However, a general approach for the

synthesis of isothiazoles involves the reaction of 3-mercaptopropionitrile with elemental

chlorine or bromine in a suitable non-reactive solvent at a controlled temperature, typically

below 50°C.[2] The reaction time can vary from a few minutes to several hours.[2]

Another potential synthetic route for related cyclic sulfonamides involves a "branching-folding"

strategy, starting from saccharin-derived ketimines which undergo various annulation and

addition reactions.[3] This approach allows for the generation of diverse sulfonamide scaffolds.

It is important to note that these are general synthetic strategies and would require optimization

for the specific synthesis of 4,5-Dihydroisothiazole 1,1-Dioxide.

Potential Biological Activity and Experimental
Protocols
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While specific biological activities for 4,5-Dihydroisothiazole 1,1-Dioxide have not been

reported, related heterocyclic compounds, including isothiazole and sulfonamide derivatives,

have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, and

anticancer properties.[4][5] The structural features of this compound make it a candidate for

investigation in various biological assays.

General Experimental Protocol for In Vitro Cytotoxicity
Assessment
This protocol outlines a general method for determining the cytotoxic effects of a novel

compound against cancer cell lines using the MTT assay.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound

in various cancer cell lines.

Materials:

Cancer cell lines (e.g., from NCI-60 panel)[7]

Complete culture medium

Trypsin-EDTA

96-well plates

Test compound (dissolved in a suitable solvent, e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO (for dissolving formazan crystals)

Microplate reader

Procedure:

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at an

optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell

attachment.[6]
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Compound Treatment: Prepare serial dilutions of the test compound in complete culture

medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48

or 72 hours).[6]

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells

to form formazan crystals.[6]

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the

formazan crystals.[6]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC50 value.[6]
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Caption: Workflow for determining compound cytotoxicity using the MTT assay.

General Experimental Protocol for Kinase Inhibition
Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound

against a specific kinase using a luminescence-based assay.[8]

Objective: To determine the IC50 value of the test compound against a target kinase.
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Materials:

Purified target kinase

Kinase-specific substrate

Kinase reaction buffer

ATP

Test compound (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (or similar)

384-well plates

Luminometer

Procedure:

Reagent Preparation: Prepare 2X solutions of the kinase, substrate, test compound at

various concentrations, and ATP in the kinase buffer.[8]

Kinase Reaction: In a 384-well plate, add the test compound solution, followed by the

kinase/substrate solution. Initiate the reaction by adding the ATP solution. Incubate at room

temperature.[8]

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-

Glo™ Reagent. Incubate, then add the Kinase Detection Reagent to convert ADP to ATP and

generate a luminescent signal.[8]

Luminescence Measurement: Measure the luminescence using a plate reader.[8]

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

controls and plot the data to determine the IC50 value.[8]
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Caption: Workflow of a typical biochemical kinase inhibition assay.

Potential Signaling Pathways
The sulfur dioxide moiety within the 4,5-Dihydroisothiazole 1,1-Dioxide structure is of

interest. Sulfur dioxide is a known gasotransmitter that can influence various signaling

pathways.[9] For instance, it has been shown to be involved in redox signaling and can affect

ion channels and mitogen-activated protein kinase (MAPK) pathways.[9] However, it is crucial

to note that this is speculative, and dedicated research is required to determine if and how 4,5-
Dihydroisothiazole 1,1-Dioxide interacts with these or other cellular signaling pathways.

Suppliers
4,5-Dihydroisothiazole 1,1-Dioxide is available from various chemical suppliers, typically for

research and development purposes. Purity levels generally range from 95% to 98%. Some of

the suppliers include:

CymitQuimica[1]

Howei Pharm

2a biotech

RR Scientific[10]

Capot Chemical[11]

Enamine[5]
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It is recommended to contact the suppliers directly to obtain the most current and detailed

technical data sheets, including purity analysis and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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